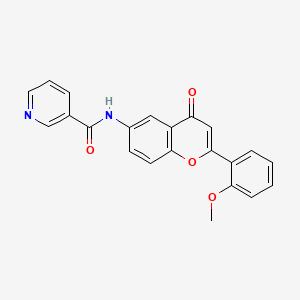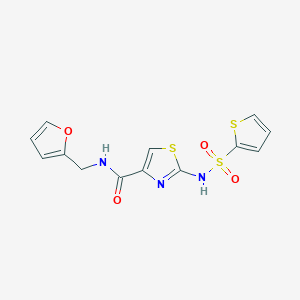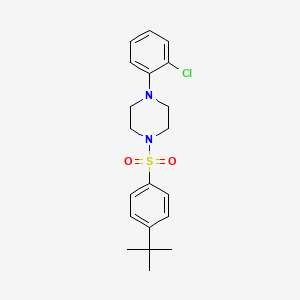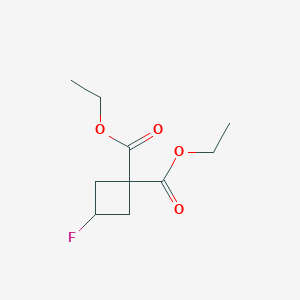
N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide” is a chemical compound . It is an organic intermediate with borate and sulfonamide groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the quaternization reactions of nicotinamide, with different electrophiles such as methyl iodide and substituted 2-bromoacetophenones, have been carried out by conventional synthesis and under microwave irradiation in absolute ethanol and acetone .Molecular Structure Analysis
The molecular formula of “N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide” is C13H12N2O2 . The structure of similar compounds has been confirmed by IR, 1H- and 13C-NMR spectroscopy, mass spectrometry, and elemental analysis .科学的研究の応用
Antiviral Activity
Indole derivatives, which share structural similarities with N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound of interest could potentially be synthesized and tested for its efficacy against a range of viral pathogens, contributing to the development of new antiviral medications.
Anti-inflammatory Properties
The indole nucleus, found in various bioactive compounds, has demonstrated anti-inflammatory effects. Given that inflammation is a common pathway in many diseases, the compound could be explored for its utility in treating inflammatory conditions. Research could focus on its mechanism of action and therapeutic potential in comparison to existing anti-inflammatory agents .
Anticancer Applications
Compounds with an indole core have been associated with anticancer activities. The ability to bind with high affinity to multiple receptors makes them valuable in cancer research. N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide could be investigated for its potential to inhibit cancer cell growth and induce apoptosis in various cancer cell lines .
Antioxidant Effects
Indole derivatives are known for their antioxidant properties, which play a crucial role in protecting cells from oxidative stress. The compound could be studied for its capacity to scavenge free radicals and its effectiveness in preventing oxidative damage, which is implicated in numerous chronic diseases .
Antimicrobial Activity
The structural framework of indole is present in many compounds with antimicrobial activity. Research into N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide could uncover its potential as a new antimicrobial agent, possibly effective against a spectrum of bacterial and fungal pathogens .
Antidiabetic Potential
Indole scaffolds have been found in drugs that exhibit antidiabetic effects. Investigating the subject compound for its ability to modulate blood glucose levels and its mechanism of action could lead to the development of novel treatments for diabetes .
Safety and Hazards
The safety data sheet for “N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide” suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
特性
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O4/c1-27-19-7-3-2-6-16(19)21-12-18(25)17-11-15(8-9-20(17)28-21)24-22(26)14-5-4-10-23-13-14/h2-13H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKIJTVJEYTVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2593119.png)

![(E)-8-((4-(benzyloxy)benzylidene)amino)-6-(tert-butyl)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2593122.png)
![8-((3-Chloro-2-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2593123.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2593124.png)

![6-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2593133.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2593135.png)
![N-(2,5-dimethylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2593136.png)
![N-[2-(1H-indol-3-yl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)

![{4-[4-(Trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B2593139.png)
![Methyl 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-3-yl)acetate](/img/structure/B2593140.png)